molecular formula C9H5BrN2O3 B581020 2-Bromo-5-nitro-1H-indole-3-carbaldehyde CAS No. 1246471-79-3

2-Bromo-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B581020
CAS No.: 1246471-79-3
M. Wt: 269.054
InChI Key: SOFYKVNGTHUQOO-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry and Medicinal Science

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in organic and medicinal chemistry. researchgate.netresearchgate.netnih.gov Its rigid structure is present in a vast array of natural products, including alkaloids and essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174). researchgate.net This prevalence in nature has made indole derivatives a fertile ground for drug discovery, leading to their development as therapeutic agents across numerous disease areas. researchgate.netmdpi.com

In medicinal chemistry, indole-based compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govmdpi.com For example, vinca (B1221190) alkaloids such as vinblastine (B1199706) and vincristine (B1662923) are critical anticancer drugs that function by inhibiting tubulin polymerization, a key process in cell division. mdpi.com The versatility of the indole ring allows for substitutions at various positions, which significantly influences the molecule's biological function and therapeutic potential. researchgate.netmdpi.com This structural adaptability enables chemists to design and synthesize novel derivatives with improved efficacy and specificity for various biological targets, solidifying the indole framework as a "privileged scaffold" in the pursuit of new medicines. researchgate.netnih.gov

Strategic Importance of Halogenation and Nitration in Indole Modification for Enhanced Reactivity and Bioactivity

The strategic introduction of functional groups onto the indole nucleus is a fundamental tactic for modulating its chemical and biological properties. Halogenation and nitration are particularly powerful modifications that enhance both the reactivity of the indole for further synthesis and its potential bioactivity. nih.gov

Halogen atoms, such as bromine, are versatile handles in organic synthesis. Their introduction onto the indole ring, often at the C2 or C3 positions, provides a reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions. mdpi.com This allows for the construction of more complex molecular architectures. mdpi.com Furthermore, halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can have a profound impact on its bioactivity and pharmacokinetic profile. nih.govresearchgate.net

Similarly, the nitro group (–NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring to electrophilic substitution while activating it for nucleophilic aromatic substitution. Its presence can influence the regioselectivity of subsequent reactions. umn.edu In a medicinal context, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive species that can lead to cytotoxic effects, a strategy explored in cancer therapy. benchchem.com The positioning of the nitro group on the indole ring is critical, as it distinctly alters the electronic properties and reactivity of the molecule. umn.edubenchchem.com

Overview of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde as a Key Synthetic Intermediate

This compound is a highly functionalized indole derivative that serves as a valuable building block in organic synthesis. bldpharm.com Its structure incorporates three key functional groups that dictate its reactivity: a bromine atom at the electron-rich C2 position, a strong electron-withdrawing nitro group at the C5 position of the benzene (B151609) ring, and an aldehyde group at the C3 position.

Chemical Profile

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound sigmaaldrich.comsigmaaldrich.com
CAS Number 1246471-79-3 bldpharm.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com
Molecular Formula C₉H₅BrN₂O₃ bldpharm.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 269.05 g/mol bldpharm.comsigmaaldrich.comsigmaaldrich.com
Physical Form Yellow Solid sigmaaldrich.comsigmaaldrich.com
Purity ≥95% sigmaaldrich.comsigmaaldrich.comfluorochem.co.uk
InChI Key SOFYKVNGTHUQOO-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Synthesis and Reaction Mechanisms

The synthesis of substituted indole-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. benchchem.comekb.eg This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). benchchem.comekb.eg For a polysubstituted indole like this compound, a plausible synthetic route would involve the initial preparation of 2-bromo-5-nitro-1H-indole, followed by formylation at the C3 position.

The reactivity of this compound is governed by the distinct functionalities attached to the indole core.

Aldehyde Group (C3): The formyl group is a primary site for reactions such as Knoevenagel condensation with active methylene (B1212753) compounds, Wittig reactions to form alkenes, and reductive amination to introduce substituted aminomethyl groups. These reactions are fundamental for building more complex side chains at the 3-position. researchgate.netscirp.org

Bromo Group (C2): The bromine atom at the C2 position is susceptible to nucleophilic substitution and is a key site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkyne substituents, enabling the synthesis of diverse 2,3,5-trisubstituted indoles.

Nitro Group (C5): The electron-withdrawing nitro group influences the reactivity of the benzene portion of the indole. It can be readily reduced to an amino group (NH₂), which can then be further functionalized through acylation, alkylation, or diazotization, opening pathways to a wide range of 5-substituted indole derivatives. chemimpex.com

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a strategic precursor for the synthesis of complex heterocyclic systems and potential bioactive molecules. Its utility lies in the ability to selectively address each functional group in a controlled sequence.

For instance, a synthetic sequence could begin with a reaction at the C3-aldehyde, such as a condensation reaction, to build a side chain. scirp.org Following this, the C2-bromo substituent could be used as a handle for a Suzuki or Stille coupling to introduce a new aryl or heteroaryl ring. Finally, the C5-nitro group could be reduced to an amine, which could then be used as an anchor point for another substituent or to form part of a new fused ring system. This stepwise functionalization provides a powerful route to novel and complex molecular scaffolds that are of interest in medicinal chemistry and materials science. chemimpex.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFYKVNGTHUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700076
Record name 2-Bromo-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-79-3
Record name 2-Bromo-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methods for Analyzing 2-Bromo-5-nitro-1H-indole-3-carbaldehyde and its Derivatives

Spectroscopy is a cornerstone for the structural elucidation of novel compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce significant structural details.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. While specific spectral data for this compound is not widely published, analysis of closely related derivatives provides insight into the expected signals.

For instance, the ¹H NMR spectrum of a related compound, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, was synthesized by treating ethyl 5-nitro-1H-indole-2-carboxylate with phosphorus oxychloride and DMF. nih.gov The analysis of its derivatives is crucial for understanding the chemical environment of the protons. In a study of indole-2-carboxylic acid derivatives, the ¹H NMR spectrum of ethyl 5-nitro-1H-indole-2-carboxylate in DMSO-d₆ showed a distinct downfield singlet at 12.63 ppm, characteristic of the indole (B1671886) N-H proton. nih.gov Aromatic protons were observed at 8.73 ppm (s, 1H), 8.14 ppm (d, J = 8.8 Hz, 1H), and 7.61 ppm (d, J = 9.2 Hz, 1H). nih.gov

The ¹³C NMR spectrum for this derivative further confirms the structure, with the carboxyl carbon at 160.61 ppm and aromatic carbons appearing between 110.09 and 141.46 ppm. nih.gov The presence of the nitro group significantly influences the electronic environment and, consequently, the chemical shifts of the nearby carbon and hydrogen atoms.

Interactive Table: ¹H and ¹³C NMR Data for Ethyl 5-nitro-1H-indole-2-carboxylate. nih.gov

Atom Type Chemical Shift (ppm) Multiplicity / Coupling Constant (J)
¹H NMR
N-H 12.63 s
Ar-H 8.73 s
Ar-H 8.14 d, J = 8.8 Hz
Ar-H 7.61 d, J = 9.2 Hz
Ar-H 7.44 s
-CH₂- 4.38 q, J = 7.2 Hz
-CH₃ 1.36 t, J = 6.8 Hz
¹³C NMR
C=O 160.61
Ar-C 141.46
Ar-C 139.98
Ar-C 130.83
Ar-C 125.90
Ar-C 119.65
Ar-C 119.37
Ar-C 113.18
Ar-C 110.09
-CH₂- 61.00

Note: Data is for a related derivative, not the primary compound of interest.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H bond of the indole ring, the C=O of the aldehyde, and the N-O bonds of the nitro group.

In a study on 5-bromoindole-2-carboxylic acid derivatives, the IR spectrum of a synthesized oxadiazole derivative showed a prominent N-H stretching band at 3205.69 cm⁻¹. researchgate.net Other key peaks included the carbonyl (C=O) stretch at 1674.21 cm⁻¹, the C=N stretch at 1589.34 cm⁻¹, and C-O-C stretching bands around 1165-1091 cm⁻¹. researchgate.net A band corresponding to the C-Br stretch was observed at 721.38 cm⁻¹. researchgate.net For this compound, one would anticipate similar N-H and C-Br stretching frequencies, along with a strong aldehyde C=O stretch (typically ~1680-1700 cm⁻¹) and characteristic asymmetric and symmetric stretching frequencies for the NO₂ group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).

Interactive Table: Characteristic IR Absorption Bands for Related Indole Derivatives. researchgate.net

Functional Group Wavenumber (cm⁻¹)
N-H stretch 3205.69
C=O stretch 1674.21
C=C stretch 1620.21
C=N stretch 1589.34
C-O-C stretch 1165.00, 1091.71

Note: Data is for a related derivative, not the primary compound of interest.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

For the parent compound without the nitro group, 2-bromo-1H-indole-3-carbaldehyde, the predicted monoisotopic mass is 222.96328 Da. nih.gov The predicted mass spectrum for this compound shows adducts such as [M+H]⁺ at m/z 223.97057 and [M+Na]⁺ at m/z 245.95251. uni.lu The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

For a derivative, ethyl 5-nitro-1H-indole-2-carboxylate, the calculated ESI-HRMS for the [M-H]⁻ ion was 233.0641, with an experimental value found at 233.0559, confirming its composition of C₁₁H₁₀N₂O₄. nih.gov This demonstrates the power of HRMS in verifying the structure of synthesized indole derivatives.

X-ray Crystallography for Solid-State Structure Determination

The study revealed that the compound crystallizes in the monoclinic space group P2/a. researchgate.net The crystal structure is stabilized by N—H···O and O—H···O hydrogen bonds, which link the molecules into a layered structure. researchgate.net This type of analysis provides precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Interactive Table: Crystal Data for 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2/a
a (Å) 16.547 (4)
b (Å) 6.053 (2)
c (Å) 16.924 (4)
β (°) 111.93 (2)
Volume (ų) 1572.3 (8)
Temperature (K) 295 (2)

Note: Data is for a derivative, not the primary compound of interest.

Chiroptical Spectroscopy (if chiral derivatives are formed)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for characterizing chiral molecules—those that are non-superimposable on their mirror images. The parent molecule, this compound, is achiral. However, if it were used as a precursor to synthesize chiral derivatives, for example, through reactions at the aldehyde or indole nitrogen that introduce a stereocenter, then chiroptical methods would be necessary to determine the stereochemistry and optical purity of the resulting products. Currently, there is no published research available detailing the synthesis and chiroptical analysis of chiral derivatives of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for substituted indoles and other nitroaromatic compounds have been extensively performed to understand their structure, stability, and reactivity. nih.gov

The conformational landscape of indole (B1671886) derivatives is of significant interest. For 2-Bromo-5-nitro-1H-indole-3-carbaldehyde, the primary conformational flexibility arises from the orientation of the carbaldehyde group relative to the indole ring. Computational studies on related 5-nitro-1,3-dioxanes have shown that the nitro group's orientation can significantly impact conformational stability. researchgate.net In the case of this compound, DFT calculations would likely reveal the most stable conformer by optimizing the geometry and calculating the corresponding energy. The planarity of the indole ring system is generally maintained, with the substituents lying in or close to the plane. Isomerism in indole-3-carbaldehyde oxime derivatives has been studied, indicating that different isomers can have varying stabilities. acs.org

Illustrative Data Table for Conformational Energy:

ConformerDihedral Angle (N1-C2-C3-C_aldehyde)Relative Energy (kcal/mol)
Syn-periplanar~0°0.00 (Reference)
Anti-periplanar~180°(Calculated Value)

This table illustrates how DFT calculations could be used to determine the relative stability of different conformers. The actual values would require specific calculations for this molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface. In nitro-substituted heterocyclic compounds, the region around the nitro group is typically characterized by a strong negative potential (red/yellow), indicating a site susceptible to electrophilic attack. nih.gov Conversely, regions with positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbaldehyde groups would exhibit the most negative potential, while the hydrogen atom of the indole N-H group would show a positive potential. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests higher reactivity. In substituted nitroaromatics, both the HOMO and LUMO are generally delocalized over the aromatic system. researchgate.net The presence of the electron-withdrawing nitro group and the bromine atom would be expected to lower both the HOMO and LUMO energy levels and reduce the energy gap, thereby influencing the molecule's electronic transitions and reactivity. acs.org

Illustrative Data Table for FMO Energies:

Molecular OrbitalEnergy (eV)
HOMO(Calculated Value)
LUMO(Calculated Value)
HOMO-LUMO Gap(Calculated Value)

This table demonstrates the type of data obtained from FMO analysis. Specific values for this compound would need to be calculated.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates to determine the most favorable reaction pathway. For reactions involving this compound, such as nucleophilic substitution or condensation reactions, DFT calculations can be employed to model the reaction coordinates and calculate activation energies. For example, studies on the synthesis of indole-3-carbaldehyde semicarbazone derivatives have utilized DFT to understand the isomerism and conformational preferences of the products. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For indole derivatives, QSAR studies have been successfully applied to predict their activity as inhibitors of various enzymes or as antiamyloidogenic agents. mdpi.comnih.gov A 3D-QSAR model for indole derivatives, for instance, can identify the key physicochemical features that correlate with their biological potency. mdpi.com Although a specific QSAR model for this compound derivatives is not available, the principles of QSAR could be applied to a series of its analogues to guide the design of more active compounds. jocpr.comnih.gov

Molecular Dynamics Simulations (if relevant for interactions)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including their interactions with biological macromolecules like proteins or DNA. While no specific MD simulations for this compound are reported, this technique would be highly relevant for investigating its potential as a ligand for a biological target. MD simulations can provide insights into the stability of the ligand-receptor complex, the nature of the binding interactions, and the conformational changes that occur upon binding.

Exploration of Biological Activities and Pharmacological Potential Non Clinical Focus

In Vitro Studies of Biological Activity

The indole-3-carboxaldehyde (B46971) (I3A) scaffold is a versatile starting point for generating derivatives with diverse biological profiles, including antimicrobial, anti-inflammatory, and antiproliferative activities. nih.govresearchgate.net The introduction of substituents like halogens and nitro groups can significantly modulate these properties. nih.gov

Derivatives of substituted indoles have demonstrated significant potential as antimicrobial agents. Studies on various analogues show that the indole (B1671886) scaffold is a promising framework for developing new compounds to combat microbial infections.

A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazone derivatives were evaluated for their in vitro antimicrobial activity against several microorganisms. nih.gov These compounds exhibited a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. nih.gov Notably, some derivatives showed better activity against Methicillin-resistant Staphylococcus aureus (MRSA) and significant activity against S. aureus when compared to ampicillin. nih.gov

In another study, α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized and investigated. mdpi.com 5-Bromo-substituted indole analogues were generally more broad-spectrum in their activity. mdpi.com One particular 5-bromo-substituted spermine (B22157) conjugate, α,ω-di-(5-bromoindole-3-carboxamido)spermine , showed intrinsic antimicrobial activity against S. aureus and MRSA. mdpi.com A related analogue, 13b , which features a 5-bromo-indole-3-carboxamide linked to a PA-3-6-3 polyamine, was notable for its activity against S. aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as 0.28 µM. mdpi.com The mechanism for this analogue was suggested to involve the disruption of the bacterial membrane. mdpi.com

Furthermore, new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been tested against a panel of bacteria and fungi, showing a broad spectrum of activity with MIC values between 3.125 and 50 µg/mL. nih.gov One of the most effective compounds, an indole-triazole derivative, was identified as a promising lead for both antibacterial and antifungal applications. nih.gov Schiff bases derived from indole-3-carbaldehyde also represent a class of compounds with significant antimicrobial potential. nih.govrjlbpcs.com

Table 1: Antimicrobial Activity of Selected Indole Derivatives

Compound/Derivative Class Microorganism MIC (µg/mL) Reference
Indole-3-aldehyde/5-bromoindole-3-aldehyde hydrazones S. aureus, MRSA, E. coli, B. subtilis, C. albicans 6.25-100 nih.gov
Indole semicarbazones (1 & 2) Staphylococcus aureus 100-150 researchgate.net
Indole semicarbazones (1 & 2) Bacillus subtilis 100-150 researchgate.net
Indole-triazole, -thiadiazole, -carbothioamide derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei 3.125-50 nih.gov
5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) S. aureus, A. baumannii, C. neoformans ≤ 0.28 (µM) mdpi.com
6-Bromoindolglyoxylamide polyamine (3) Staphylococcus aureus, S. intermedius - nih.gov

The indole ring system is a key feature in many natural antioxidants, such as melatonin (B1676174). nih.gov Its electron-rich nature allows it to effectively scavenge free radicals. nih.gov Research into synthetic indole analogues has explored their potential as antioxidant agents.

A study focused on novel indole ethylamine (B1201723) derivatives as melatonin analogues investigated their ability to inhibit lipid peroxidation. researchgate.net The results showed that the antioxidant capacity varied depending on the substitution pattern on the indole ring. researchgate.net In a different approach, a series of hybrid compounds were created by combining caffeic acid, a known natural antioxidant, with an indole scaffold. nih.gov These indole-based caffeic acid amides were found to be more potent free radical scavengers than their benzamide (B126) counterparts in a DPPH assay. nih.gov

Indolinic nitroxides, which contain a modified indole structure, have also been evaluated for their antioxidant properties. nih.gov A comparative study of three indolinic nitroxides, differing only in the length of a hydrocarbon chain at the C2-position, showed they were very efficient antioxidants, protecting both lipids and proteins from peroxidation. nih.gov Their reduced forms (hydroxylamines) were found to be better scavengers of the DPPH radical than the synthetic antioxidants BHA and BHT. researchgate.net These nitroxides also inhibited lipid and protein oxidation in a concentration-dependent manner, with efficacy comparable to several natural antioxidant compounds. researchgate.net

The development of resistance in bacteria is a major health concern, and one mechanism is the overexpression of efflux pumps that expel antibiotics from the cell. nih.gov The NorA efflux pump in Staphylococcus aureus is a significant contributor to antibiotic resistance. nih.gov Certain indole derivatives have been identified as inhibitors of this pump. For instance, 5-nitro-2-phenylindole is a promising lead structure that can increase the susceptibility of S. aureus to fluoroquinolones by four-fold, indicating its role as a NorA efflux pump inhibitor. nih.gov

In a separate line of research, bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria, has been identified as a target to enhance antibiotic efficacy. nih.gov A large-scale screening identified three potent and selective bCSE inhibitors all based on a 6-bromoindole scaffold. nih.gov These compounds, including (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) , significantly enhance the sensitivity of bacteria to antibiotics by suppressing H₂S production. nih.gov

Substituted indole derivatives have been widely evaluated for their effects on the proliferation of various cell lines. These studies provide insights into the cytotoxic potential of these chemical scaffolds.

A series of novel 5-nitroindole (B16589) derivatives were synthesized and evaluated for their antiproliferative activity against HeLa cells. nih.gov The most promising compounds from this series did not significantly inhibit the growth of normal kidney epithelial cells, suggesting some level of selectivity. nih.gov Similarly, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid , a related heterocyclic structure, have been synthesized and tested for antiproliferative activity against several human cancer cell lines. mdpi.com

In another study, new 5-chloro-indole-2-carboxylate derivatives showed significant antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM against the tested cell lines. nih.gov The most potent derivatives from this series were more effective than the reference compound erlotinib (B232) in certain cell lines. nih.gov For example, compound 3b was more effective against the MCF-7 cell line (GI₅₀ of 32 nM) than erlotinib (GI₅₀ of 40 nM). nih.gov These studies highlight that substitutions on the indole ring are critical for modulating cytotoxic and antiproliferative effects.

Table 2: Antiproliferative Activity of Selected Indole Derivatives

Compound/Derivative Class Cell Line Activity (GI₅₀/IC₅₀) Reference
3,5-Diprenyl indole (35) MIA PaCa-2 (pancreatic) IC₅₀ = 9.5 µM nih.gov
Flavopereirine (33) HCT116 (colorectal) IC₅₀ = 8.15 µM nih.gov
Flavopereirine (33) HT29 (colorectal) IC₅₀ = 9.58 µM nih.gov
5-Chloro-indole-2-carboxylate (3b) MCF-7 (breast) GI₅₀ = 32 nM nih.gov
5-Chloro-indole-2-carboxylate (3e) Mean of four cell lines GI₅₀ = 29 nM nih.gov
Indole-2-carboxamide (Va-o) Various cancer cell lines GI₅₀ = 26-86 nM nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole derivatives, SAR analyses have provided valuable insights into how different substituents and structural modifications influence their pharmacological effects.

For antimicrobial indole diketopiperazine alkaloids, SAR analysis revealed that both the indole and diketopiperazine cores are essential for activity. frontiersin.orgnih.gov The specific skeleton of the indole derivative greatly influenced antibacterial efficacy. frontiersin.org In the case of α,ω-di(indole-3-carboxamido)polyamine conjugates, the presence of a 5-bromo substituent on the indole ring generally resulted in broader-spectrum antimicrobial activity. mdpi.com This highlights the importance of halogenation at specific positions of the indole scaffold for enhancing antimicrobial properties.

The position of the nitro group on heterocyclic compounds has also been shown to be critical for their biological activity. A study on the mutagenic activity of nitro derivatives of indole, indazole, and benzimidazole (B57391) found that a nitro group at the C5 or C6 position usually resulted in measurable activity, whereas a nitro group at C4 or C7 led to weakly or non-mutagenic compounds. nih.gov This suggests that the placement of the nitro group, such as at the C5-position in 2-bromo-5-nitro-1H-indole-3-carbaldehyde, is a key determinant of its biological profile.

Furthermore, SAR studies on indole-3-carbaldehyde semicarbazone derivatives indicated that substitutions at the C5 position of the indole ring affect the chemical shifts of the indole NH proton, and that compounds with bromo and chloro substituents exhibited notable inhibitory activities against Gram-positive bacteria. researchgate.net

Role as a Scaffold in Drug Discovery Efforts (Non-Clinical)

The indole ring is considered a "privileged" heterocyclic scaffold in drug discovery, serving as a fundamental building block for a multitude of biologically active compounds. nih.govnih.gov Its structural versatility allows for the synthesis of large libraries of compounds with diverse therapeutic potential. nih.gov Specifically, indole-3-carboxaldehyde (I3A) has emerged as a particularly valuable scaffold for developing new therapeutic agents. nih.govresearchgate.net

The aldehyde group at the C3 position of the indole ring is a versatile handle for a wide range of chemical transformations, including condensation reactions (like Knoevenagel, Aldol, and Claisen) and the formation of Schiff bases. nih.govresearchgate.net This allows for the straightforward hybridization of the I3A core with other bioactive motifs such as chalcones, coumarins, and triazoles, further expanding its chemical and pharmacological space. nih.gov

The indole scaffold itself is known to interact with numerous enzymes and receptors within biological systems. mdpi.com For example, some indole-based structures can act on DNA gyrase, similar to quinolone antibiotics. mdpi.com The ability to introduce various substituents, such as halogens and nitro groups, onto the indole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov This makes scaffolds like this compound highly attractive starting points for non-clinical drug discovery programs aimed at identifying novel agents with a range of potential therapeutic applications. nih.govresearchgate.net

Applications Beyond Medicinal Chemistry

Utilization in Materials Science

The multifunctionality of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde makes it a promising candidate as a building block for advanced materials. Its potential contributions span the development of novel polymers and functional dyes.

Building Blocks for Polymers

The aldehyde group at the 3-position of the indole (B1671886) ring is a key functional handle for polymerization reactions. It can readily participate in condensation reactions with various nucleophiles, such as amines, phenols, and active methylene (B1212753) compounds, to form a variety of polymer structures. The presence of the nitro and bromo substituents can significantly influence the properties of the resulting polymers.

Thermal Stability and Flame Retardancy: The incorporation of bromine and nitrogen (from the nitro group) into a polymer backbone is a well-established strategy for enhancing thermal stability and imparting flame-retardant properties. The aromatic indole core further contributes to the rigidity and thermal resistance of the polymer chain.

Optical and Electronic Properties: The extended π-conjugated system of the indole ring, further modulated by the electron-withdrawing nitro group, suggests that polymers derived from this monomer could possess interesting optical and electronic properties. For instance, a related compound, 5-Nitro-1H-indole-3-carbaldehyde, is categorized under building blocks for OLED materials and polymer science. bldpharm.com This indicates the potential for such structures to be used in the creation of conductive polymers or materials with specific light-absorbing or emitting characteristics.

Interactive Data Table: Potential Polymerization Reactions

Reaction TypeCo-monomer ExamplePotential Polymer TypeKey Feature Contribution from Monomer
Condensation (Schiff Base)Diamines (e.g., p-phenylenediamine)Poly(azomethine) or Poly(imine)Conjugated backbone, thermal stability, potential for metal chelation
Knoevenagel CondensationCompounds with active methylene groups (e.g., malononitrile)Vinyl-substituted polymersEnhanced conjugation, potential for nonlinear optical properties
Phenolic ResinsPhenols (e.g., phenol, resorcinol)Indole-modified phenolic resinsIncreased thermal stability and char yield, flame retardancy

Building Blocks for Dyes

The chromophoric system of the indole nucleus, enhanced by the nitro group, makes this compound a potential precursor for the synthesis of dyes. The aldehyde group allows for the extension of the conjugated system through reactions with various coupling partners.

Azo Dyes: The indole nitrogen can be coupled with diazonium salts, or the entire molecule can be derivatized to contain an amino group (via reduction of the nitro group) which can then be diazotized and coupled to form azo dyes.

Styryl Dyes: The aldehyde can react with compounds containing an active methyl or methylene group to create styryl dyes, which are known for their applications in imaging and as photosensitizers.

Fluorescent Dyes: Some suppliers of this compound categorize it with fluorescent dyes, suggesting its potential as a scaffold for creating new fluorescent probes. fluorochem.co.uk The electron-withdrawing nitro group can play a role in creating a "push-pull" electronic structure, which is a common design principle for fluorescent molecules.

Role in Catalysis or Ligand Design

The structure of this compound contains multiple heteroatoms (N, O, Br) that can act as coordination sites for metal ions. This opens up the possibility of its use as a ligand in catalysis.

The aldehyde group can be transformed into other functionalities, such as an imine (via reaction with a primary amine) or a hydroxyl group (via reduction), to create multidentate ligands. For example, Schiff base ligands derived from substituted salicylaldehydes are widely used in coordination chemistry and catalysis. A similar approach with this compound could yield ligands capable of forming stable complexes with transition metals. These complexes could then be investigated for catalytic activity in various organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by the bromo and nitro substituents.

Applications in Agrochemical Research

Indole derivatives are a known class of compounds with a wide range of biological activities, some of which are relevant to agrochemical research, such as herbicidal, fungicidal, and insecticidal properties. Halogenated indoles, in particular, are found in marine natural products with potent biological effects. nih.gov

While there is no specific data on the agrochemical properties of this compound, its structural motifs are found in other bioactive molecules. The nitro group is a common feature in certain classes of pesticides. The combination of a halogen (bromine) and a nitro group on an indole scaffold presents a unique chemical space for exploration in agrochemical screening programs. The aldehyde group provides a convenient point for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, conversion of the aldehyde to hydrazones, thiosemicarbazones, or other related structures could lead to compounds with enhanced biological activity.

Potential in Analytical Chemistry

The application of indole derivatives in analytical chemistry is an emerging area, particularly in the development of sensors and reagents for detection.

Reagent for Detection

The aldehyde functionality of this compound can be used as a reagent for the colorimetric or fluorometric detection of specific analytes. For example, it can react with hydrazines or primary amines to produce colored or fluorescent Schiff bases, providing a basis for a detection assay. The sensitivity and selectivity of such a reagent could be tuned by the electronic effects of the bromo and nitro groups.

Matrix for Mass Spectrometry

A recent study in 2024 highlighted the use of various nitro indole derivatives as novel dual-polarity matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and imaging. nih.gov These matrices were shown to improve the ionization efficiency for a broad class of analytes, including lipids, peptides, proteins, and environmental contaminants. nih.gov Although this compound was not one of the compounds tested, its structural similarity to the studied nitroindoles suggests that it could potentially function as a MALDI matrix, offering an interesting avenue for future research in analytical methodology. nih.gov

Interactive Data Table: Potential Analytical Applications

Application AreaPrinciplePotential Analyte ClassKey Feature of the Compound
Colorimetric SensorFormation of a colored Schiff base upon reaction with the analyte.Primary amines, hydrazinesReactive aldehyde group, chromophoric indole-nitro system
Fluorescent ProbeChange in fluorescence upon reaction or binding with an analyte.Metal ions, specific biomoleculesPotential "push-pull" electronic structure, conjugated system
MALDI MatrixAbsorption of laser energy and facilitation of analyte ionization.Biomolecules, small organic moleculesUV-absorbing nitro-indole core

Conclusion and Future Research Perspectives

Summary of Current Understanding and Research Gaps

2-Bromo-5-nitro-1H-indole-3-carbaldehyde is a polyfunctionalized heterocyclic compound, characterized by the presence of an indole (B1671886) scaffold substituted with a bromine atom at the C2 position, a nitro group at the C5 position, and a carbaldehyde group at the C3 position. sigmaaldrich.comsigmaaldrich.com The indole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities. mdpi.comopenmedicinalchemistryjournal.com The substituents on this particular molecule—a halogen, a strong electron-withdrawing group, and a reactive aldehyde—make it a potentially versatile intermediate for the synthesis of more complex molecules. researchgate.net

Currently, the understanding of this compound is primarily limited to its existence as a chemical entity, available through commercial suppliers. sigmaaldrich.com120.27.244chemicalbook.com There is a significant research gap in the scientific literature regarding its specific reactivity, synthetic applications, and biological profile. While extensive research exists on the functionalization of the indole nucleus and the synthesis of various indole-3-carbaldehyde derivatives, dedicated studies on this specific bromo-nitro substituted analogue are conspicuously absent. researchgate.netresearchgate.net The influence of the combined electronic effects of the bromo and nitro groups on the reactivity of the aldehyde and the indole ring system remains largely unexplored. This lack of empirical data represents a key knowledge gap, limiting its current application to that of a potential building block awaiting systematic investigation.

Emerging Synthetic Methodologies and Reactivity Patterns

The future synthesis of derivatives from this compound can benefit from a variety of modern synthetic strategies that have been successfully applied to other indole scaffolds. mdpi.comresearchgate.net The presence of multiple functional groups offers several handles for chemical modification.

Cross-Coupling Reactions: The C2-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These methods would allow for the introduction of a wide range of aryl, vinyl, alkynyl, and amino functionalities, creating libraries of novel compounds.

C-H Functionalization: Recent advances in C-H activation and functionalization offer a powerful tool for modifying the indole core at other positions, should the existing substituents not direct reactions as desired. researchgate.netcofc.edu

Aldehyde Transformations: The C3-carbaldehyde group is amenable to a vast number of classical and modern transformations. These include:

Condensation Reactions: Knoevenagel, aldol, and similar condensations can be used to extend the carbon chain and build complex side chains. derpharmachemica.comresearchgate.net

Reductive Amination: To introduce diverse amine functionalities.

Oxidation: To form the corresponding carboxylic acid, which can then be used in amide coupling reactions.

Multicomponent Reactions (MCRs): The aldehyde can serve as a key component in MCRs to rapidly build molecular complexity and generate diverse heterocyclic systems fused to the indole core. mdpi.com

Nitro Group Reduction: The C5-nitro group can be reduced to an amine, which provides another point for diversification, for instance, through diazotization or acylation reactions.

The interplay between the electron-withdrawing nitro group and the halogen at C2 is expected to influence the reactivity of the indole ring, particularly its nucleophilicity and the regioselectivity of further substitutions.

Potential Reaction Type Reactive Site Potential Reagents/Catalysts Expected Outcome
Suzuki CouplingC2-BrPd catalyst, boronic acidsC2-Arylation
Sonogashira CouplingC2-BrPd/Cu catalysts, terminal alkynesC2-Alkynylation
Buchwald-Hartwig AminationC2-BrPd catalyst, aminesC2-Amination
Knoevenagel CondensationC3-CHOActive methylene (B1212753) compounds, baseC3-Alkenylation
Nitro ReductionC5-NO₂SnCl₂, Fe/HCl, H₂/Pd-CC5-NH₂
Multicomponent ReactionsC3-CHOVarious (e.g., amines, isocyanides)Diverse heterocyclic adducts

This table presents potential synthetic pathways based on established indole chemistry; specific outcomes for the title compound require experimental validation.

Advanced Computational Approaches in Design and Prediction

In the absence of experimental data, advanced computational methods serve as a powerful tool for predicting the properties and reactivity of this compound and for guiding future experimental work.

Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's geometry, electronic structure, and reactivity. nih.gov Specific applications include:

Molecular Electrostatic Potential (MEP) Maps: To visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity in pericyclic reactions and its susceptibility to charge transfer interactions. researchgate.net

Reaction Pathway Modeling: To calculate activation energies for proposed synthetic transformations, helping to determine the feasibility of different reaction pathways and predict regioselectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, enabling the rational design of more potent compounds.

Molecular Docking: The structure of this compound and its prospective derivatives can be docked into the active sites of various biological targets (e.g., kinases, enzymes). This can help to prioritize which derivatives to synthesize for specific therapeutic areas, such as oncology, where indole derivatives have shown significant promise. csic.es

Computational Method Predicted Property / Application Potential Insight for Research
DFT Geometry OptimizationBond lengths, bond angles, dihedral anglesProvides the most stable 3D conformation. nih.gov
MEP AnalysisElectrophilic/Nucleophilic sitesPredicts reactivity towards different reagents. researchgate.net
HOMO-LUMO AnalysisEnergy gap, orbital distributionAssesses electronic transition properties and reactivity. researchgate.net
Molecular DockingBinding affinity, binding modePrioritizes derivatives for synthesis against specific biological targets. nih.govcsic.es
Reaction ModelingTransition state energiesPredicts feasibility and selectivity of synthetic routes. rsc.org

This table outlines potential computational studies to bridge the existing research gaps.

Future Directions in the Exploration of Biological Potential and Diverse Applications

The true potential of this compound lies in its utility as a scaffold for generating novel, biologically active compounds. The indole nucleus is a cornerstone in drug discovery, with derivatives showing anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. openmedicinalchemistryjournal.comderpharmachemica.com

Future research should focus on a systematic exploration of this molecule's synthetic utility and the biological evaluation of its derivatives. A primary direction would be the synthesis of a library of compounds using the methodologies outlined in section 8.2. For example, creating a series of C2-aryl or C2-amino derivatives via cross-coupling, followed by transformations of the C3-aldehyde into various Schiff bases or hydrazones, could rapidly generate structural diversity.

Given the presence of electron-withdrawing groups and a halogen, which are common features in many active pharmaceutical ingredients, these new derivatives should be screened against a panel of biological targets. High-throughput screening against cancer cell lines, various bacterial and fungal strains, and key enzymes involved in inflammation would be a logical starting point. derpharmachemica.comcsic.es The antioxidant potential of these new compounds could also be evaluated, as indole-3-carbaldehyde analogues have demonstrated activity in this area. derpharmachemica.com

Q & A

Q. Data from Analogous Structures :

CompoundSpace GroupR-factorConditions
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazoneP2₁/c0.025100 K, Mo-Kα radiation

Advanced: How do conflicting NMR data for bromo-nitroindole derivatives arise, and how should they be resolved?

Methodological Answer:
Contradiction Sources :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift aromatic protons by 0.2–0.5 ppm .
  • Tautomerism : Nitro group positioning may alter electron density, affecting chemical shifts.

Q. Resolution Strategies :

  • Compare experimental data with DFT-calculated NMR spectra (e.g., using Gaussian09).
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm 1^1H-13^{13}C correlations .

Advanced: What mechanistic insights guide the electrophilic substitution of this compound?

Methodological Answer:

  • Nitro Group as Director : The nitro group at position 5 deactivates the ring, directing electrophiles to position 4 or 6 (meta/para to nitro).
  • Bromo Group Influence : Bromine at position 2 acts as a weakly deactivating ortho/para director but may sterically hinder reactions .

Case Study :
In analogous 5-nitroindoles, nitration occurs at position 4 (70% yield) using HNO₃/H₂SO₄ at 0°C. Bromo substituents reduce reactivity, requiring longer reaction times .

Basic: What purification techniques are optimal for this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate).
  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals.
  • HPLC : For trace impurity removal, employ C18 columns with acetonitrile/water mobile phase .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.